1,3-Dichlorotetramethyldisiloxane

Catalog No.
S1893503
CAS No.
2401-73-2
M.F
C4H12Cl2OSi2
M. Wt
203.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dichlorotetramethyldisiloxane

CAS Number

2401-73-2

Product Name

1,3-Dichlorotetramethyldisiloxane

IUPAC Name

chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane

Molecular Formula

C4H12Cl2OSi2

Molecular Weight

203.21 g/mol

InChI

InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3

InChI Key

DMEXFOUCEOWRGD-UHFFFAOYSA-N

SMILES

C[Si](C)(O[Si](C)(C)Cl)Cl

Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)Cl

The exact mass of the compound 1,3-Dichlorotetramethyldisiloxane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Dichlorotetramethyldisiloxane (CAS: 2401-73-2) is a difunctional organosilicon compound featuring a pre-formed silicon-oxygen-silicon (siloxane) backbone. This structure makes it a critical building block for synthesizing a variety of polysiloxanes, copolymers, and surface modification agents. Its primary role is as a monomer in polycondensation reactions or as a reactive agent for introducing dimethylsiloxane units onto surfaces containing hydroxyl groups. Unlike monomeric chlorosilanes, its disiloxane structure provides a larger, more flexible building block, which is a key consideration in polymer design and processability.

While dichlorodimethylsilane (DCDMS) is the precursor for producing 1,3-dichlorotetramethyldisiloxane and a fundamental unit for silicones, it is not a direct process substitute. Using the pre-formed Si-O-Si backbone of 1,3-dichlorotetramethyldisiloxane offers distinct advantages in process control and handling. Its significantly higher boiling point (138 °C vs. 70 °C for DCDMS) reduces volatility, enhancing safety and enabling higher-temperature reactions without pressure vessels. Furthermore, polymerization with DCDMS involves a complex hydrolysis-condensation process to form the siloxane backbone *in situ*, which can be difficult to control and may yield a broader range of cyclic byproducts compared to the more direct polycondensation of the disiloxane monomer. Therefore, selecting 1,3-dichlorotetramethyldisiloxane is a choice for greater process stability, reduced volatility, and more precise structural incorporation.

Superior Processability and Safety Due to Lower Volatility

1,3-Dichlorotetramethyldisiloxane exhibits significantly lower volatility compared to its monomeric analogue, dichlorodimethylsilane (DCDMS). This is demonstrated by a nearly two-fold higher boiling point, which allows for a wider and more manageable processing window.

Evidence DimensionBoiling Point
Target Compound Data138 °C
Comparator Or BaselineDichlorodimethylsilane (DCDMS): 70 °C
Quantified Difference68 °C higher
ConditionsAtmospheric pressure.

The higher boiling point reduces vapor pressure and flammability concerns, simplifying handling and enabling reactions at higher temperatures without requiring pressurized systems.

Enables Synthesis of Defined Polymer Architectures Not Accessible with Monomers

The pre-formed Si-O-Si linkage is essential for creating specific, complex polymer structures that are difficult or impossible to achieve through the co-hydrolysis of monomeric chlorosilanes. For instance, it is a required precursor for synthesizing certain ansa-metallocene catalysts, where the disiloxane bridge creates a specific ligand geometry. Similarly, its reaction with fluorenyl Grignard reagents allows for the direct incorporation of the disiloxane unit into the backbone of novel copolymers, providing precise structural control.

Evidence DimensionPrecursor Suitability for Defined Architectures
Target Compound DataEnables direct synthesis of ansa-metallocenes and specific fluorene copolymers.
Comparator Or BaselineDichlorodimethylsilane: Requires in-situ formation of siloxane bonds, leading to mixtures and lack of precise bridging.
Quantified DifferenceQualitative: Enables specific target structures vs. producing statistical mixtures.
ConditionsSynthesis of organometallic catalysts and carbon-silicon copolymers.

For applications requiring precise polymer architecture and function, such as in catalysis or specialty polymers, this compound is the enabling reagent, not just an alternative.

Effective Precursor for Controlled Surface Modification and Grafting

Vapor deposition of 1,3-dichlorotetramethyldisiloxane is a proven method for creating grafted polydimethylsiloxane (PDMS) chains on surfaces to produce omniphobic coatings. This process results in well-defined polymer brushes with a low polydispersity index (PDI) of 1.16 and a controlled molecular weight of approximately 7,800 g/mol. This level of control is characteristic of a 'grafting-from' polymerization initiated by the difunctional disiloxane, a process distinct from simply adsorbing pre-made PDMS or polymerizing from a monomer like DCDMS.

Evidence DimensionPolydispersity Index (PDI) of Grafted Polymer
Target Compound DataPDI = 1.16
Comparator Or BaselineTypical free-radical or uncontrolled condensation polymerizations often result in PDI > 2.
Quantified DifferenceAchieves narrow molecular weight distribution, indicating a controlled polymerization.
ConditionsVapor phase deposition and self-polymerization on a hydroxylated surface.

This demonstrates the compound's suitability for creating highly uniform, functional surfaces, where reproducibility and defined nanostructure are critical for performance.

Synthesis of Structurally-Defined Silicone Copolymers

This compound is the right choice when the precise, alternating incorporation of a dimethylsiloxane unit into a polymer backbone is required. Its use in polycondensation with functional organic monomers, such as dibromofluorene Grignard reagents, allows for the creation of novel hybrid materials with properties not achievable through random copolymerization of silane monomers.

Development of High-Performance Surface Coatings via Vapor Deposition

For fabricating advanced surfaces, such as omniphobic or low-friction coatings, 1,3-dichlorotetramethyldisiloxane serves as a superior precursor for controlled 'grafting-from' polymerization. This method yields uniform, covalently-bonded PDMS layers with low polydispersity, a critical factor for reproducible surface properties.

Use in Higher-Temperature or Open-Vessel Synthesis Protocols

In processes where precursor volatility is a concern, the high boiling point (138 °C) of this compound makes it a more suitable and safer choice than highly volatile monomers like dichlorodimethylsilane (70 °C). This is particularly relevant for syntheses conducted in standard glassware at elevated temperatures where containment of volatile and corrosive reagents is paramount.

Boiling Point

138.0 °C

Melting Point

-37.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 45 of 49 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

2401-73-2

Wikipedia

1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

General Manufacturing Information

Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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